molecular formula C12H14FN3 B1524095 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile CAS No. 1248383-36-9

4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile

Cat. No.: B1524095
CAS No.: 1248383-36-9
M. Wt: 219.26 g/mol
InChI Key: BHLIBSUTZMQCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile” is a complex organic compound. The structure suggests that it contains an aminopiperidine group, which is a common feature in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general methods for synthesizing piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .


Molecular Structure Analysis

The molecular structure of “this compound” likely involves a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo a range of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Discovery and Development

The compound has been identified as a potent and orally active Dipeptidyl Peptidase-4 (DPP-4) inhibitor, used in the treatment of diabetes. It shows excellent selectivity against related peptidases and other off-targets, a good pharmacokinetic and pharmacodynamic profile, and no safety concerns both in vitro and in vivo, making it a strong candidate for drug development (Nishio et al., 2011).

Radiopharmaceuticals Synthesis

The compound has been used in the synthesis of radiolabeled drugs for metabolic studies. It has been labeled with carbon-14 for use in metabolic studies, demonstrating its applicability in creating radiopharmaceuticals for diagnostic imaging and tracking metabolic pathways (Nishioka et al., 1992).

Medicinal Chemistry

It has been used as a building block in medicinal chemistry for the synthesis of compounds with various therapeutic potentials. For instance, a synthetic route toward new 1-alkyl-3-aminomethyl-3-fluoropiperidines, which are of high interest as building blocks in medicinal chemistry, has been developed. This showcases its versatility and importance in creating new chemical entities for drug development (Van Hende et al., 2009).

Chemical Fixation of Carbon Dioxide

The compound has been used in the chemical fixation of carbon dioxide with 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones. This application is significant for carbon capture and utilization strategies, highlighting its potential role in addressing environmental concerns (Kimura et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile is the enzyme Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is a ubiquitous enzyme that inactivates the incretin hormones, glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from intestinal cells after ingestion of a meal .

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting the cleavage of GLP-1 and GIP by DPP-4, it prolongs the action of these active incretins . This results in the stimulation of glucose-dependent insulin secretion from pancreatic β-cells, enhancement of β-cell proliferation, increased β-cell resistance to apoptosis, suppression of hepatic glucose production, and delay of gastric emptying .

Biochemical Pathways

The compound affects the incretin system, which involves many different endogenous substances and various feedback mechanisms . The inhibition of DPP-4 leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP . This results in a decrease in high blood glucose concentrations after food intake .

Pharmacokinetics

Similar compounds like linagliptin have been shown to have a bioavailability of about 30% . The pharmacokinetics of these compounds are described by a target-mediated drug disposition model accounting for the concentration-dependent binding of the drug to its target, DPP-4 .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of glucose-dependent insulin secretion, enhancement of β-cell proliferation, increased β-cell resistance to apoptosis, suppression of hepatic glucose production, and delay of gastric emptying . These effects lead to a decrease in high blood glucose concentrations after food intake .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound are yet to be fully understood. It is known that degradation products can result from exposure to environmental factors such as heat, light, or moisture . These degradation products could potentially compromise the therapeutic effect of the drug, introduce unexpected side effects, or even pose safety risks to patients .

Biochemical Analysis

Cellular Effects

Compounds with similar structures have been shown to influence cell function .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile in laboratory settings . Future studies should investigate its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported in the literature . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

4-(3-aminopiperidin-1-yl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-11-6-9(7-14)3-4-12(11)16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLIBSUTZMQCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)C#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.